trans-4-({[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
trans-4-({[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid: is a complex organic compound with a molecular weight of 286.33 g/mol It is characterized by the presence of a quinazolinone moiety, a cyclohexane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-({[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Moiety: The quinazolinone structure is synthesized through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Attachment of the Propanoyl Group: The quinazolinone is then reacted with a propanoyl chloride derivative to introduce the propanoyl group.
Formation of the Cyclohexane Ring: The intermediate product is then subjected to a cyclization reaction to form the cyclohexane ring.
Introduction of the Carboxylic Acid Group: Finally, the carboxylic acid group is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, especially at the amine and carboxylic acid groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinazolinone N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, trans-4-({[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is being explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in various industrial processes, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of trans-4-({[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid
- trans-4-[(4-oxoquinazolin-3(4H)-yl)ethyl]cyclohexanecarboxylic acid
- trans-4-[(4-oxoquinazolin-3(4H)-yl)butyl]cyclohexanecarboxylic acid
Uniqueness
The uniqueness of trans-4-({[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid lies in its specific combination of functional groups. The presence of the quinazolinone moiety, along with the propanoyl and cyclohexane groups, provides a distinct set of chemical properties that are not found in other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H23N3O4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[[3-(4-oxoquinazolin-3-yl)propanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H23N3O4/c23-17(20-11-13-5-7-14(8-6-13)19(25)26)9-10-22-12-21-16-4-2-1-3-15(16)18(22)24/h1-4,12-14H,5-11H2,(H,20,23)(H,25,26) |
InChI Key |
GAIVQYTUYNNYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)CCN2C=NC3=CC=CC=C3C2=O)C(=O)O |
Origin of Product |
United States |
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